4-Bromo-6-fluoro-5-methyl-1H-indazole
Description
Significance of the Indazole Heterocyclic Scaffold in Medicinal Chemistry and Organic Synthesis
The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.govgoogle.com This designation stems from its recurring presence in a multitude of biologically active compounds and clinically approved drugs. nih.govresearchgate.net The unique structural and electronic properties of the indazole nucleus, including its ability to exist in different tautomeric forms (1H- and 2H-indazoles), allow it to serve as a versatile pharmacophore that can engage in various interactions with biological targets. google.comresearchgate.net
Indazole-containing derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-HIV, antibacterial, and antifungal properties. nih.govbeilstein-journals.org This wide range of bioactivity has made the indazole core a focal point for drug discovery and development. google.com Consequently, numerous synthetic methodologies have been developed to construct and functionalize the indazole ring system, enabling the creation of diverse molecular libraries for screening and optimization. nih.gov Marketed drugs such as Benzydamine (anti-inflammatory), Granisetron (antiemetic), Pazopanib (anti-cancer), and Niraparib (anti-cancer) feature the indazole motif, underscoring its therapeutic importance. researchgate.net
Rationale for Halogenation and Alkyl Substitution on the Indazole Nucleus
The strategic placement of halogen atoms and alkyl groups on the indazole nucleus is a common and effective strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of the resulting compounds. researchgate.netrsc.org
Halogenation , the introduction of fluorine, chlorine, bromine, or iodine, can significantly influence a molecule's lipophilicity, metabolic stability, binding affinity, and membrane permeability. rsc.org Halogen atoms, particularly bromine and iodine, are also valuable synthetic handles. They serve as key precursors for a variety of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the introduction of diverse aryl or heteroaryl substituents to build molecular complexity. nih.govresearchgate.net This functionalization is crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds. nih.gov
The combination of halogenation and alkylation provides a powerful tool for fine-tuning the properties of indazole-based drug candidates to achieve desired therapeutic effects.
Overview of Research Directions for Substituted 1H-Indazoles
Contemporary research on substituted 1H-indazoles is multifaceted, driven by their proven utility in drug discovery and materials science. A primary focus remains the synthesis of novel derivatives and their evaluation for various therapeutic applications. nih.gov Key research directions include:
Development of Novel Synthetic Methods: Chemists are continuously exploring more efficient, regioselective, and environmentally friendly methods for synthesizing and functionalizing the 1H-indazole core. nih.gov This includes C-H activation, cross-coupling reactions, and novel cyclization strategies to access a wider range of substitution patterns. researchgate.net
Kinase Inhibitors for Oncology: A significant area of research involves the design of 1H-indazole derivatives as inhibitors of protein kinases, which are crucial targets in cancer therapy. The indazole scaffold serves as an effective hinge-binding motif in many kinase inhibitors. nih.gov
Neurological and Inflammatory Disorders: Substituted indazoles are being investigated for their potential in treating neurodegenerative diseases and inflammatory conditions, leveraging their ability to interact with various receptors and enzymes in the central nervous system and inflammatory pathways.
Antimicrobial Agents: The emergence of drug-resistant pathogens has spurred research into new classes of antibiotics. Substituted 1H-indazoles are being explored as potential antibacterial and antifungal agents.
The development of polysubstituted indazoles, which bear multiple functional groups, is a particularly active field, as these compounds allow for precise modulation of biological activity and physicochemical properties. nih.gov
Specific Research Focus: The Unique Structural and Reactivity Profile of 4-Bromo-6-fluoro-5-methyl-1H-indazole
The compound this compound represents a specific and strategically designed building block in medicinal chemistry. Its unique substitution pattern—featuring a bromine atom at position 4, a fluorine atom at position 6, and a methyl group at position 5—confers a distinct reactivity profile that makes it a valuable intermediate in the synthesis of more complex molecules.
A notable application of this compound is as a key intermediate in the synthesis of novel quinazoline (B50416) derivatives investigated as potential inhibitors of G12C mutant KRAS, a significant target in lung cancer therapy. google.com In this context, the bromine atom at the C4 position is particularly important. It provides a reactive site for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of other molecular fragments to build the final drug candidate.
The synthesis of this compound itself has been documented, and its subsequent use involves protecting the indazole nitrogen, often with a tetrahydropyranyl (THP) group, to prevent unwanted side reactions during further synthetic transformations. google.com The presence of the fluoro and methyl groups on the benzene portion of the indazole ring also plays a crucial role in modulating the electronic properties and influencing the binding interactions of the final target compound with the KRAS protein. google.com This specific substitution pattern highlights a rational design approach, where each substituent is placed to fulfill a specific role, either in the synthetic route or in the biological activity of the final product.
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrFN2 |
|---|---|
Molecular Weight |
229.05 g/mol |
IUPAC Name |
4-bromo-6-fluoro-5-methyl-1H-indazole |
InChI |
InChI=1S/C8H6BrFN2/c1-4-6(10)2-7-5(8(4)9)3-11-12-7/h2-3H,1H3,(H,11,12) |
InChI Key |
KTVXLJRLCJULLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1Br)C=NN2)F |
Origin of Product |
United States |
Chemical Reactivity and Functional Group Transformations of 4 Bromo 6 Fluoro 5 Methyl 1h Indazole
Reactions of the Bromine Atom
The bromine atom at the C4 position is a key handle for introducing molecular diversity through various chemical transformations, most notably transition metal-catalyzed cross-coupling reactions.
Direct replacement of an aryl bromide with a nucleophile via a nucleophilic aromatic substitution (SNAr) mechanism is a challenging transformation. This reaction typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups, usually positioned ortho and/or para to the leaving group. In 4-bromo-6-fluoro-5-methyl-1H-indazole, the indazole nucleus and the fluorine atom do exert an electron-withdrawing effect, which lowers the electron density of the benzene (B151609) ring. However, direct SNAr at the C4-bromo position is not a commonly reported high-yield transformation for this scaffold under standard conditions. Instead, functionalization at this position is overwhelmingly achieved through palladium-catalyzed cross-coupling reactions, which offer a more versatile and efficient route. While nucleophilic substitution is common at the N-H position of the indazole ring beilstein-journals.orgnih.govnih.gov, direct substitution at the brominated carbon remains less prevalent.
The bromine atom at the C4 position serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds by coupling an organohalide with an organoboron compound. libretexts.orgyonedalabs.comyoutube.com For this compound, a Suzuki-Miyaura reaction would allow for the introduction of a wide range of aryl or vinyl substituents. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (or its corresponding boronate ester) in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. yonedalabs.com Studies on other bromoindazoles have shown that catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) with bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ in solvent systems like dioxane/water or DMF are effective. rsc.orgmdpi.com
Interactive Data Table: Typical Conditions for Suzuki-Miyaura Coupling of Bromoindazoles
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343) | 80 | Moderate to Good | rsc.org |
| PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/Water | 100 | Good | mdpi.com |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/Water | 140 (MW) | Good to Excellent | rsc.org |
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is the premier method, reacting an aryl halide with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This transformation is co-catalyzed by palladium and copper salts. The palladium cycle is similar to the Suzuki coupling, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. libretexts.org Typical conditions involve a palladium source like PdCl₂(PPh₃)₂, a copper(I) source such as CuI, and an amine base (e.g., triethylamine (B128534) or diisopropylamine) which also serves as the solvent or co-solvent. nih.govresearchgate.net This reaction allows for the synthesis of 4-alkynyl-6-fluoro-5-methyl-1H-indazoles, which are valuable precursors for more complex heterocyclic systems.
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org It has become a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals. The reaction requires a palladium catalyst and a suitable phosphine (B1218219) ligand, with sterically hindered ligands like BrettPhos or RuPhos often providing excellent results for heterocyclic substrates. nih.gov A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used. libretexts.orgnih.gov Applying this methodology to this compound would provide access to a variety of 4-aminoindazole derivatives. nih.govresearchgate.net
Reactivity of the Fluorine Atom and its Electronic Influence
The fluorine atom at the C6 position is generally unreactive towards direct nucleophilic substitution on the aromatic ring, a common characteristic of aryl fluorides unless the ring is exceptionally electron-deficient. acs.org Its primary role is electronic, significantly modulating the physicochemical properties of the entire molecule.
The high electronegativity of fluorine makes it a potent electron-withdrawing group through the inductive effect (-I). This effect decreases the electron density of the benzene portion of the indazole ring. While fluorine can also donate electron density via a mesomeric effect (+M), the inductive effect is dominant for halogens. This net electron withdrawal has several consequences:
Increased Acidity: The electron-withdrawing nature of the fluorine atom can increase the acidity of the N-H proton of the indazole ring, which can influence its reactivity in N-alkylation or N-arylation reactions. beilstein-journals.org
Reactivity towards Electrophiles: The deactivation of the benzene ring by the fluorine substituent makes electrophilic aromatic substitution reactions on this ring more difficult compared to an unsubstituted ring. researchgate.net
Physicochemical Properties: The introduction of fluorine often enhances metabolic stability and membrane permeability, properties that are highly desirable in medicinal chemistry. researchgate.net
Transformations Involving the Methyl Group
The methyl group at the C5 position, being attached to the aromatic ring, is a potential site for functionalization, primarily through oxidation or free-radical halogenation.
A common transformation for an aryl methyl group is its oxidation to a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. Alternatively, milder, catalytic methods involving molecular oxygen and catalysts like N-bromosuccinimide (NBS) under photoirradiation have been developed. researchgate.net Conversion of the methyl group to a carboxylic acid would provide a new synthetic handle for amide bond formation or other derivatizations.
Another key reaction is free-radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This would convert the methyl group into a bromomethyl (-CH₂Br) group. This resulting benzylic bromide is a highly versatile intermediate, susceptible to nucleophilic substitution by a wide range of nucleophiles, allowing for the introduction of ethers, amines, cyanides, and other functional groups.
Electrophilic Aromatic Substitution on the Indazole Ring
Electrophilic aromatic substitution (SEAr) on the this compound core can theoretically occur at the two remaining unsubstituted carbon atoms: C3 and C7. wikipedia.org The regiochemical outcome of such a reaction is dictated by the combined electronic and steric effects of the existing substituents and the inherent reactivity of the indazole ring system.
The pyrazole (B372694) moiety of the indazole is generally more susceptible to electrophilic attack than the heavily substituted and deactivated benzene ring. The C3 position is a well-established site for electrophilic attack, such as halogenation, in many indazole systems. chim.itnih.gov Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used to introduce a halogen at the C3 position. chim.itresearchgate.netrsc.org
Substitution on the benzene ring at the C7 position is also possible. The directing effects of the existing substituents must be considered:
4-Bromo: Ortho, para-directing (directs to C5 and C7).
6-Fluoro: Ortho, para-directing (directs to C5 and C7).
5-Methyl: Ortho, para-directing (directs to C4 and C6).
Both the bromo and fluoro groups are deactivating, while the methyl group is activating. wikipedia.org Considering these effects, the C7 position is electronically favored as it is para to the bromine and ortho to the fluorine. Therefore, under forcing conditions, electrophilic reactions such as nitration (using HNO₃/H₂SO₄) could potentially occur at the C7 position, as has been observed in other substituted indazoles. researchgate.net However, the C3 position generally remains the most probable site for initial electrophilic attack due to the higher intrinsic nucleophilicity of the pyrazole ring. chim.it
N-Alkylation and N-Derivatization of the 1H-Indazole Nitrogen Atoms
The direct alkylation of 1H-indazoles like this compound is a common method for introducing functional diversity. However, this reaction typically yields a mixture of two regioisomers: the N-1 and N-2 alkylated products. nih.govrsc.org The efficient synthesis and isolation of a single desired regioisomer can be challenging and often depends heavily on the reaction conditions and the substitution pattern of the indazole core. nih.gov
The regiochemical outcome of N-alkylation is a well-studied phenomenon in indazole chemistry. The two nitrogen atoms of the pyrazole ring exhibit different levels of reactivity, and the 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. nih.gov This inherent stability often favors the formation of the N-1 substituted product under thermodynamic control. nih.gov
Strategies to achieve regioselectivity exploit these differences by carefully selecting the reaction parameters. Key factors influencing the N-1 versus N-2 product distribution include the choice of base, solvent, and the nature of the alkylating agent. nih.gov For instance, studies on various substituted indazoles have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is a promising system for achieving high N-1 selectivity. nih.gov Conversely, Mitsunobu conditions often show a strong preference for the formation of the N-2 regioisomer. nih.gov
Research on methyl 5-bromo-1H-indazole-3-carboxylate, a compound with some structural similarities to this compound, highlights the dramatic effect of reaction conditions. Treatment with isopropyl iodide and sodium hydride in DMF resulted in a nearly 1:1 mixture of N-1 and N-2 products. rsc.org However, by changing the conditions, high selectivity for either isomer can be achieved.
The following interactive table summarizes research findings on the regioselective alkylation of various indazole substrates, which can serve as a predictive model for the behavior of this compound.
| Indazole Substrate | Alkylating Agent / Conditions | Solvent | Base | Major Product (Ratio N-1:N-2) | Reference |
|---|---|---|---|---|---|
| Methyl 5-bromo-1H-indazole-3-carboxylate | n-Pentyl bromide | THF | NaH | N-1 (>99:1) | nih.gov |
| Methyl 5-bromo-1H-indazole-3-carboxylate | n-Pentyl alcohol / DBAD, PPh3 (Mitsunobu) | THF | N/A | N-2 (1:2.9) | nih.gov |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | DMF | NaH | N-2 (38:46 yield ratio) | rsc.org |
| 1H-Indazole | Halo esters (X(CH2)nCO2R) | DMF | K2CO3 | N-1 (predominates) | nih.gov |
| 1H-Indazole | Methyl Chloroformate (ClCO2Me) | N/A | Kt-BuO | N-1 (sole product) | nih.gov |
The electronic and steric properties of substituents on the indazole ring play a crucial role in directing the outcome of N-alkylation. nih.gov Electron-withdrawing groups can significantly alter the nucleophilicity of the nitrogen atoms and influence the stability of the resulting regioisomers.
Studies on a range of substituted indazoles have provided insight into these effects. For example, electron-withdrawing substituents at the C-7 position, such as nitro (NO₂) or carboxymethyl (CO₂Me), have been shown to confer excellent N-2 regioselectivity (≥ 96%). nih.gov This is attributed to steric hindrance around the N-1 position and electronic effects that favor alkylation at the more distant N-2 atom. Conversely, certain substituents at the C-3 position, such as carboxymethyl or tert-butyl, can lead to exceptional N-1 regioselectivity (>99%) under NaH/THF conditions. nih.gov This has been postulated to involve coordination of the indazole N-2 atom and an electron-rich atom in the C-3 substituent with the sodium cation, forming a tight ion pair that directs the alkylating agent to the N-1 position. nih.gov
The following interactive table details how different substituents on the indazole ring affect the N-1 vs. N-2 product distribution in alkylation reactions.
| Substituent Position | Substituent Group | Observed Selectivity | Postulated Reason | Reference |
|---|---|---|---|---|
| C-7 | -NO2, -CO2Me | High N-2 selectivity (≥96%) | Steric hindrance at N-1 and electronic effects. | nih.gov |
| C-3 | -CH2COOH, -C(CH3)3, -COMe | High N-1 selectivity (>99%) | Chelation of Na+ between N-2 and the substituent, directing alkylation to N-1. | nih.govnih.gov |
| C-3 | -COOCH3 (in methyl 5-bromo-1H-indazole-3-carboxylate) | High N-1 selectivity with Cs2CO3 | A chelation mechanism involving the cesium cation. | rsc.org |
| C-7 | -COOCH3 (in methyl 1H-indazole-7-carboxylate) | Reversed selectivity (N-2 favored) | Chelation between the ester and the cation directs alkylation to the adjacent N-2 position. | nih.gov |
Cyclization and Rearrangement Pathways of Substituted Indazoles
Substituted indazoles can participate in or be formed from various cyclization and rearrangement reactions. These pathways are fundamental to the synthesis of the indazole core itself and for the construction of more complex fused heterocyclic systems.
One of the classic methods for forming the 2H-indazole ring is the Cadogan reductive cyclization. acs.org This reaction typically involves the deoxygenative cyclization of an ortho-imino-nitrobenzene precursor, often mediated by a phosphine reagent like tri-n-butylphosphine. nih.govorganic-chemistry.org This pathway is particularly relevant for synthesizing N-2 substituted indazoles. For example, an appropriately substituted o-nitrobenzaldehyde can be condensed with an amine, and the resulting imine can undergo an in-situ reductive cyclization to yield a 2-substituted-2H-indazole. organic-chemistry.orgnih.gov This one-pot procedure is operationally simple and tolerates a wide variety of functional groups on both the aldehyde and amine components. nih.gov
Beyond synthesis, substituted indazoles can undergo rearrangement reactions. A notable example involves the rearrangement of N-heterocyclic carbenes derived from indazolium salts. When 1-arylindazolium salts are deprotonated, they form 1-arylindazol-3-ylidenes. These carbene intermediates are unstable and spontaneously rearrange through a sequence of ring cleavage, subsequent ring closure, and proton transfer to ultimately form substituted 9-aminoacridines. rsc.org This transformation represents a significant structural rearrangement from a five-membered heterocyclic system to a larger, fused aromatic structure. In contrast, the corresponding carbene from a 2-phenylindazolium salt does not undergo this rearrangement and can be trapped by other reagents, highlighting the distinct reactivity of the N-1 and N-2 substituted isomers. rsc.org
Structure Activity Relationship Sar Studies of 4 Bromo 6 Fluoro 5 Methyl 1h Indazole Derivatives
Impact of Halogen Position (Bromine and Fluorine) on Biological Activity
Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. In the context of indazole derivatives, the position and nature of halogen substituents can significantly impact binding affinity, selectivity, and metabolic stability. mdpi.com
The presence of a bromine atom at the C4 position and a fluorine atom at the C6 position of the 5-methyl-1H-indazole core is a key feature. SAR studies on related indazole series have demonstrated that halogen substitutions can lead to a decrease in potency if not positioned optimally. For instance, in a series of indazole-pyrimidine based VEGFR-2 inhibitors, the introduction of hydrophobic groups like halogens led to a decrease in potency compared to methoxy (B1213986) derivatives. nih.gov However, the strategic placement of halogens can also enhance activity. In another study on prolinamido indazole derivatives as Rho-kinase inhibitors, the effect of substituents on activity followed the order of CH3 > H > Br > OCH3 > F, indicating that while bromine was tolerated, fluorine was less favorable in that specific position. nih.gov
The introduction of halogens can influence ligand-target interactions through various mechanisms:
Electronic Effects: Fluorine, being highly electronegative, can alter the electron distribution of the indazole ring, potentially affecting hydrogen bonding capabilities and pKa.
Lipophilicity: Halogens increase the lipophilicity of a molecule, which can enhance membrane permeability and binding to hydrophobic pockets within a target protein.
Steric Effects: The size of the halogen atom (Bromine > Fluorine) can influence the conformational preferences of the molecule and its fit within a binding site.
Systematic studies involving the positional isomerization of the bromine and fluorine atoms on the 4-bromo-6-fluoro-5-methyl-1H-indazole scaffold would be necessary to fully elucidate their specific contributions to a particular biological activity. For example, moving the fluorine to the C4 or C7 position, or the bromine to the C6 or C7 position, would likely result in significant changes in biological potency, depending on the specific topology of the target's binding site. For instance, studies on the functionalization of indazoles have shown that the reactivity at the C7 position can be influenced by the presence of a fluoro group. mdpi.com
Role of the Methyl Group in Modulating Ligand-Target Interactions
The "magic methyl" effect, where the addition of a methyl group to a molecule dramatically increases its potency, is a well-documented phenomenon in medicinal chemistry. juniperpublishers.com The methyl group at the C5 position of the this compound core can play several critical roles in modulating ligand-target interactions. juniperpublishers.comnih.gov
Key contributions of the methyl group include:
Hydrophobic Interactions: A methyl group can fit into a small, hydrophobic pocket in the target protein, increasing binding affinity through the displacement of water molecules, which is an entropically favorable process. researchgate.net
Metabolic Blocking: A methyl group can be strategically placed to block a site of metabolic degradation, thereby increasing the compound's half-life and bioavailability. juniperpublishers.com
In a study of pyrazolopyrimidine inhibitors, the introduction of ortho methyl groups induced a perpendicular rotation of an adjacent ring, which, coupled with the placement of one methyl group into a hydrophobic region, led to a more than thousand-fold increase in activity. nih.gov Similarly, the C5-methyl group in the this compound scaffold is positioned on the benzene (B151609) portion of the ring system and could fulfill a similar role by interacting with a hydrophobic cleft in a target kinase or enzyme. The precise impact would be target-dependent, but its presence is a key feature for optimization.
Substituent Effects at Key Positions (C3, C4, C6, C7, N1) on Biological Potency
The biological activity of the indazole scaffold is highly tunable through substitutions at various positions on the bicyclic ring system. nih.govpnrjournal.com
C3 Position: The C3 position is a common site for introducing substituents to modulate activity and selectivity. SAR studies have shown that a wide variety of groups, from small amines to larger aryl moieties, can be accommodated. nih.gov For instance, in a series of 3-substituted 1H-indazoles, a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for potent inhibitory activity. nih.gov In another study, exchanging hydrophobic and hydrophilic groups between the C3 and C6 positions was investigated to retain anti-cancer activities, highlighting the importance of the substitution pattern at these positions. nih.gov The functionalization at the C3 position is considered critical for developing valuable pharmaceutical precursors. researchgate.net
C4 and C6 Positions: These positions on the benzene ring are vital for establishing key interactions with the target. Aryl groups at the C6 position have been shown to be crucial for the inhibitory activities of certain indazole derivatives. nih.gov As seen in the parent compound, C4 and C6 are substituted with bromine and fluorine, respectively. Further modifications, such as replacing the bromine at C4 with other groups, have been explored. For example, methoxy or hydroxyl-containing groups at C4 were found to be potent in a series of indazole arylsulfonamides. nih.gov
C7 Position: The C7 position is sterically accessible and offers another vector for modification. However, functionalization at this position can be challenging. mdpi.com Substituents at C7 can influence the N-alkylation pattern, with electron-withdrawing groups like NO2 or CO2Me favoring N2 regioselectivity. pnrjournal.com
N1 Position: Alkylation or arylation at the N1 position is a common strategy to modulate the properties of indazole-based inhibitors. The N1 substituent can occupy a significant portion of the binding site and establish critical interactions. For example, N1 meta-substituted benzyl (B1604629) groups were found to be the most potent N1-substituents in a series of CCR4 antagonists. nih.gov The nature of the N1 substituent can also have a profound effect on potency against different enzyme isoforms. nih.gov
The following table summarizes the general impact of substituents at key positions on the biological potency of indazole derivatives based on various studies.
| Position | Substituent Type | General Impact on Potency | Example/Reference |
|---|---|---|---|
| C3 | Substituted Carbohydrazide | Crucial for strong inhibitory activity | Manna et al. nih.gov |
| C3 | (E)-3,5-dimethoxystyryl | Potent anti-proliferative activity | Anti-cancer indazoles nih.gov |
| C4 | Methoxy or Hydroxyl | Potent CCR4 antagonism | Indazole arylsulfonamides nih.gov |
| C6 | Aryl groups | Crucial for inhibitory activities | Hsieh et al. nih.gov |
| C7 | Electron-withdrawing groups (e.g., NO2) | Can direct N-alkylation to N2 | N-alkylation studies pnrjournal.com |
| N1 | meta-substituted benzyl groups | Most potent for CCR4 antagonism | Indazole arylsulfonamides nih.gov |
Investigation of Conformation and Tautomeric Preference (1H- vs. 2H-Indazole) on Activity
Tautomeric Stability: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. nih.govnih.gov This stability difference means that in the absence of strong directing effects from substituents or the protein binding environment, the 1H-tautomer is the predominant form. caribjscitech.com
Impact on Biological Activity: The specific tautomeric form required for optimal binding can be target-dependent. The hydrogen bond donor/acceptor pattern is different for each tautomer. The N-H of the 1H-tautomer acts as a hydrogen bond donor, a feature often critical for anchoring the ligand in the hinge region of protein kinases. nih.gov Conversely, the 2H-tautomer presents a different vector for interaction. While less common, some inhibitors are designed as 2H-indazoles. nih.gov The synthesis of either the 1H or 2H isomer can often be controlled by the synthetic route chosen. nih.gov
Design Principles for Enhanced Binding Affinity and Selectivity
Based on the SAR principles discussed, several design strategies can be proposed to optimize derivatives of this compound for enhanced binding affinity and selectivity.
Optimize Halogen Placement: While the 4-bromo and 6-fluoro substitutions provide a starting point, systematic exploration of other halogenation patterns (e.g., 4-fluoro-6-bromo, 7-fluoro, etc.) could identify arrangements that better complement the target's electrostatic and steric environment. A suitably positioned fluorine atom can also be used to improve ADME properties like permeability and oral exposure without compromising target potency. nih.gov
Leverage the C5-Methyl Group: The C5-methyl group should be considered a key interaction point. Design efforts should aim to place this group within a well-defined hydrophobic pocket of the target protein to maximize affinity gains. researchgate.net
Systematic C3 and N1 Library Synthesis: The C3 and N1 positions are prime locations for introducing diversity and tuning the compound's properties.
At C3, a library of amides, ureas, or substituted aryl rings could be synthesized to probe for additional hydrogen bonds and hydrophobic interactions.
At N1, various alkyl and aryl substituents should be explored. Small, flexible alkyl chains or conformationally restricted cyclic groups can be used to optimize interactions in the solvent-exposed region of a binding site.
Control of Tautomerism: For targets where the 1H-tautomer is essential (e.g., many kinases), the design should focus on substituents that favor this form. N1-alkylation permanently locks the molecule in the "1H" configuration, removing ambiguity and potentially improving potency by eliminating the energetic cost of selecting the correct tautomer.
Structure-Guided Design: Ultimately, a structure-guided approach using X-ray crystallography or cryo-EM of ligand-target complexes would provide the most precise roadmap for optimization. This would allow for the rational design of substituents that maximize complementarity with the binding site, leading to improvements in both potency and selectivity against off-target proteins.
By systematically applying these principles, the this compound scaffold can be effectively optimized to generate novel drug candidates with superior pharmacological profiles.
Spectroscopic and Structural Elucidation Methodologies for 4 Bromo 6 Fluoro 5 Methyl 1h Indazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
A multi-nuclear NMR approach is essential for the unambiguous characterization of 4-bromo-6-fluoro-5-methyl-1H-indazole. Each type of nucleus provides a unique piece of the structural puzzle.
¹H NMR (Proton NMR): This technique identifies the number and type of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic proton (H-7), the indazole C-3 proton (H-3), the broad N-H proton of the pyrazole (B372694) ring, and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms. Splitting patterns (coupling) between adjacent protons, particularly the fluorine-proton coupling (JHF), would be critical for assigning the position of the substituents.
¹³C NMR (Carbon-13 NMR): This spectrum reveals the number of unique carbon environments. The molecule has eight carbon atoms, and under typical conditions, eight distinct signals would be expected. The chemical shifts of the carbons are highly diagnostic; for instance, carbons directly attached to the electronegative fluorine and bromine atoms (C-6 and C-4, respectively) would be significantly affected. Carbon-fluorine coupling (JCF) provides definitive evidence for the fluorine atom's position on the aromatic ring. researchgate.net
¹⁹F NMR (Fluorine-19 NMR): As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and informative technique. rsc.org A single signal would be expected for the fluorine atom at the C-6 position. Its chemical shift and coupling to nearby protons (H-7 and H-5 methyl) would confirm its location. nih.govrsc.org
¹⁴N and ¹⁵N NMR: Nitrogen NMR is particularly useful for studying heterocyclic systems like indazoles. nih.gov Although ¹⁴N NMR signals are often broad due to quadrupolar relaxation, ¹⁵N NMR, despite its lower natural abundance, provides sharp signals that are very sensitive to the electronic environment. The chemical shifts of N-1 and N-2 are significantly different, making ¹⁵N NMR an excellent tool for distinguishing between the 1H and 2H tautomeric forms. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table is based on predicted values and data from analogous structures, as specific experimental data is not publicly available.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Key Couplings |
|---|---|---|---|
| ¹H | N1-H | 12.0 - 13.5 | Broad singlet (br s) |
| ¹H | C3-H | 8.0 - 8.2 | Singlet (s) or doublet (d) due to long-range coupling |
| ¹H | C7-H | 7.3 - 7.5 | Doublet (d) due to coupling with ¹⁹F (³JHF) |
| ¹H | C5-CH₃ | 2.3 - 2.6 | Doublet (d) due to coupling with ¹⁹F (⁴JHF) |
| ¹³C | C3 | ~135 | C-H |
| ¹³C | C3a | ~120 | Quaternary C |
| ¹³C | C4 | ~100 | Quaternary C, coupled to F (³JCF) |
| ¹³C | C5 | ~125 | Quaternary C, coupled to F (²JCF) |
| ¹³C | C6 | ~160 | Quaternary C, large coupling to F (¹JCF) |
| ¹³C | C7 | ~105 | C-H, coupled to F (²JCF) |
| ¹³C | C7a | ~140 | Quaternary C |
| ¹³C | C5-CH₃ | 15 - 20 | Methyl C, coupled to F (³JCF) |
Indazole and its derivatives can exist in two annular tautomeric forms: the 1H- and 2H-tautomers, where the proton is located on N-1 or N-2, respectively. NMR spectroscopy is the primary method for investigating this equilibrium. bohrium.comresearchgate.net
The tautomeric preference is determined by the substitution pattern on the ring. For most indazoles, the 1H-tautomer is thermodynamically more stable. researchgate.net The distinction between these forms is readily achieved by ¹³C and ¹⁵N NMR. The chemical shifts of the pyrazole ring carbons (C3) and the fused carbons (C3a, C7a) are markedly different between the two isomers. nih.govnih.gov Similarly, the nitrogen chemical shifts differ significantly, often by more than 20 ppm, providing an unambiguous indicator of the dominant tautomer in solution. researchgate.net Dynamic NMR studies, where spectra are recorded at different temperatures, can also be used to study the rate of proton exchange between the two nitrogen atoms.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the molecular formula is C₈H₆BrFN₂.
The high-resolution mass spectrum (HRMS) would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound (227.9698 g/mol ). A key feature in the mass spectrum would be the isotopic pattern for bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum: the molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity. This characteristic isotopic signature is definitive proof of the presence of a single bromine atom in the molecule.
Fragmentation analysis would likely proceed through pathways common for aromatic and heterocyclic compounds, including the initial loss of the bromine radical (•Br) or the elimination of a hydrogen cyanide (HCN) molecule from the pyrazole ring.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Description |
|---|---|---|
| [M]⁺ | 228 / 230 | Molecular ion peak cluster, showing characteristic 1:1 ratio for Bromine isotopes |
| [M-Br]⁺ | 149 | Loss of a bromine radical |
| [M-HCN]⁺ | 201 / 203 | Loss of hydrogen cyanide from the pyrazole ring |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands.
The most notable would be a broad absorption band in the region of 3100-3300 cm⁻¹, corresponding to the N-H stretching vibration of the indazole ring. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The C=C stretching vibrations of the fused aromatic system typically occur in the 1450-1600 cm⁻¹ region. The presence of the carbon-fluorine bond would give rise to a strong absorption band in the 1000-1300 cm⁻¹ range, while the carbon-bromine bond would show a weaker absorption at lower wavenumbers, typically between 500-650 cm⁻¹.
Table 3: Predicted Infrared (IR) Spectroscopy Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H | 3100 - 3300 | Stretch (broad) |
| Aromatic C-H | 3000 - 3100 | Stretch |
| Aliphatic C-H (Methyl) | 2850 - 2960 | Stretch |
| Aromatic C=C | 1450 - 1600 | Stretch |
| C-F | 1000 - 1300 | Stretch (strong) |
| C-Br | 500 - 650 | Stretch |
X-ray Crystallography for Solid-State Structure Determination
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in a single crystal. This technique provides definitive proof of structure and offers insights into intermolecular interactions that govern the solid-state properties of a material. Although a specific crystal structure for this compound has not been reported in the searched literature, the analysis of related indazole structures allows for a reliable prediction of its solid-state characteristics. researchgate.netacs.org
The crystal structure of indazole derivatives is typically dominated by hydrogen bonding and π-stacking interactions. nih.gov For this compound, the N-H group of the pyrazole ring acts as a hydrogen bond donor, while the lone pair on the sp²-hybridized N-2 atom acts as a hydrogen bond acceptor.
Advanced Spectroscopic Techniques for Detailed Structural Insights
The elucidation of the molecular architecture of this compound, with its specific substitution pattern on the bicyclic indazole core, necessitates the use of sophisticated analytical methods. Techniques such as multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction provide complementary information to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework and the connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required.
¹H NMR: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms. The spectrum would be expected to show distinct signals for the aromatic proton on the benzene (B151609) ring, the proton on the pyrazole ring (H-3), and the methyl protons. The chemical shifts and coupling constants (J-values) would be critical in confirming the relative positions of the substituents. For instance, coupling between the fluorine atom and the aromatic proton can help ascertain their proximity.
¹³C NMR: Carbon NMR reveals the number of unique carbon atoms and their electronic environments. The spectrum for this compound would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the attached substituents, with the carbon atoms bonded to bromine and fluorine showing characteristic shifts.
¹⁹F NMR: Fluorine NMR is highly sensitive and provides specific information about the fluorine atom's environment. The chemical shift and coupling to nearby protons would definitively confirm its position at the C-6 position of the indazole ring.
In a study on the related compounds 4,6-difluoro-3-methyl-1H-indazole and 6,7-difluoro-3-methyl-1H-indazole, multinuclear NMR was used to fully characterize their structures. The researchers utilized ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR to assign all chemical shifts and coupling constants, which was crucial in distinguishing between the isomers.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound (C₈H₆BrFN₂), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak corresponding to its exact mass, confirming its elemental composition. The isotopic pattern of the molecular ion peak would also be characteristic of a molecule containing one bromine atom.
X-ray Crystallography
While detailed, published spectroscopic data for this compound is scarce, the application of the advanced techniques described above is the standard approach for the structural elucidation of such complex heterocyclic molecules. The analysis of related compounds in the scientific literature provides a clear framework for how these methods would be applied to definitively characterize its structure.
Data Tables
Due to the limited availability of specific experimental data for this compound in the public domain, the following tables present predicted or typical data based on the analysis of similar compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| NH (indazole) | 10.0 - 13.0 | br s | - |
| H-3 | 7.5 - 8.0 | s | - |
| H-7 | 7.0 - 7.5 | d | J(H,F) = 8 - 10 |
| CH₃ | 2.0 - 2.5 | s | - |
Note: s = singlet, d = doublet, br s = broad singlet. Chemical shifts are referenced to TMS.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-3 | 130 - 140 |
| C-3a | 115 - 125 |
| C-4 | 90 - 100 |
| C-5 | 120 - 130 |
| C-6 | 155 - 165 (d, J(C,F)) |
| C-7 | 100 - 110 (d, J(C,F)) |
| C-7a | 140 - 150 |
| CH₃ | 10 - 20 |
Note: d = doublet. Chemical shifts are referenced to TMS. The carbon atoms attached to fluorine will exhibit splitting.
Table 3: Key Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₆BrFN₂ |
| Molecular Weight | 229.05 g/mol |
| Predicted [M]⁺ | m/z 227.9698 |
| Predicted [M+2]⁺ | m/z 229.9678 |
| Isotopic Pattern | Characteristic pattern for one bromine atom (approx. 1:1 ratio for M and M+2) |
Computational Chemistry and Molecular Modeling of 4 Bromo 6 Fluoro 5 Methyl 1h Indazole
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure and geometry of a molecule. These methods are fundamental to predicting various chemical and physical properties.
Ab initio and Density Functional Theory (DFT) are two of the most prominent methods for quantum chemical calculations. DFT, in particular, is widely used for its balance of accuracy and computational efficiency. For a molecule like 4-bromo-6-fluoro-5-methyl-1H-indazole, DFT calculations would be used to determine its most stable three-dimensional conformation (optimized geometry) by finding the minimum energy state.
These calculations can predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides insights into the electronic properties of the molecule, including the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. For instance, a DFT study on a series of 3-carboxamide indazole derivatives revealed that specific substitutions significantly influence the HOMO-LUMO energy gap, thereby affecting the molecule's stability and reactivity. nih.gov
Table 1: Illustrative Geometrical and Electronic Parameters from DFT Calculations for a Substituted Indazole This table presents hypothetical data for this compound to illustrate the typical output of DFT calculations. Actual values would require a specific computational study.
| Parameter | Calculated Value | Unit |
|---|---|---|
| Total Energy | -3500.123 | Hartree |
| HOMO Energy | -6.54 | eV |
| LUMO Energy | -1.23 | eV |
| HOMO-LUMO Gap | 5.31 | eV |
| Dipole Moment | 2.78 | Debye |
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a detailed picture of the electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions quantifies their strength.
The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. This method calculates the magnetic shielding tensors for each nucleus. By comparing these calculated values to a reference standard (like tetramethylsilane, TMS), a theoretical NMR spectrum can be generated.
This predictive capability is invaluable for confirming chemical structures. If a computational study were performed on this compound, the GIAO method could predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predicted shifts could then be compared with experimental data to validate the structural assignment. The accuracy of GIAO predictions depends on the level of theory and basis set used in the calculation.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is a cornerstone of structure-based drug design.
Indazole derivatives are known to be inhibitors of various enzymes, particularly protein kinases. mdpi.com Molecular docking simulations could be used to investigate the potential of this compound as an inhibitor for specific biological targets. The simulation would place the indazole molecule into the active site of a target protein (e.g., VEGFR-2, aromatase) and calculate a "docking score," which estimates the binding affinity. mdpi.comderpharmachemica.com
The results would predict the binding pose of the molecule, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues in the active site. For example, docking studies on other indazole derivatives have identified crucial hydrogen bond interactions with residues like ARG115 and MET374 in the aromatase enzyme, which are critical for binding. derpharmachemica.com Such studies provide a rational basis for understanding the molecule's potential biological activity and for designing more potent analogs.
Table 2: Illustrative Molecular Docking Results This table presents hypothetical data to illustrate the typical output of a docking simulation of this compound against a protein kinase.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Protein Kinase XYZ (PDB: 1ABC) | -8.5 | ASP-123 | Hydrogen Bond |
| LEU-56 | Hydrophobic | ||
| PHE-121 | π-π Stacking |
Molecular Dynamics Simulations for Ligand-Protein Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability and conformational changes of a ligand-protein complex.
For this compound, an MD simulation would typically start with the best-docked pose obtained from molecular docking. The simulation would then be run for a specific duration (e.g., 100 nanoseconds) to observe how the ligand and protein interact and move in a simulated physiological environment. mdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex. A stable complex is often indicated by a low and non-fluctuating RMSD value over the course of the simulation. MD simulations on various indazole derivatives have been used to confirm the stability of their binding modes within the active sites of targets like HIF-1α and VEGFR2 kinase. mdpi.comnih.gov These simulations are crucial for validating docking results and confirming that the predicted binding interactions are maintained over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models allow researchers to predict the activity of new, unsynthesized compounds and to understand the molecular properties that are critical for their biological function.
For indazole derivatives, QSAR studies have been successfully employed to correlate their structural features with various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. chemicalbook.comchemicalbook.comnih.gov These studies typically involve calculating a range of molecular descriptors for a set of related compounds and then using statistical methods to build a predictive model.
The biological activity of a molecule like this compound is governed by its physicochemical properties, which can be quantified using molecular descriptors. These descriptors fall into several categories, including:
Electronic Descriptors: These relate to the distribution of electrons in the molecule and include properties like dipole moment and partial charges on atoms. They are crucial for understanding electrostatic interactions with biological targets.
Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters. The steric properties determine how well a molecule fits into the binding site of a target protein.
Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (LogP), which measures a compound's lipophilicity. This property is critical for membrane permeability and hydrophobic interactions with the target.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.
In a typical QSAR study involving indazole derivatives, researchers would synthesize a series of analogues of this compound, varying the substituents at different positions. The biological activity of these compounds would be determined experimentally. Subsequently, various molecular descriptors would be calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates a selection of these descriptors with the observed biological activity. nih.gov
For instance, a hypothetical QSAR study on a series of indazole derivatives might reveal that increased electronegativity at the 6-position (like the fluorine in this compound) and a bulky, hydrophobic group at the 4-position (like the bromine) are positively correlated with inhibitory activity against a specific enzyme.
Below is an interactive data table illustrating the types of molecular descriptors that would be used in a QSAR study of hypothetical indazole derivatives related to this compound.
| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Biological Activity (IC50, µM) |
| This compound | 229.05 | 2.8 | 28.7 | 1 | 2 | Hypothetical Value |
| Derivative A | 213.02 | 2.5 | 28.7 | 1 | 2 | Hypothetical Value |
| Derivative B | 245.10 | 3.1 | 37.9 | 1 | 3 | Hypothetical Value |
| Derivative C | 200.21 | 2.2 | 28.7 | 1 | 2 | Hypothetical Value |
Fragment-Based Drug Design (FBDD) Approaches Leveraging the Indazole Scaffold
Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds in drug discovery. researchgate.net It begins with screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it is progressively optimized and grown into a more potent lead molecule. The indazole ring is an excellent candidate for FBDD due to its rigid structure, synthetic tractability, and its presence in many known bioactive molecules.
The process of using the this compound scaffold in an FBDD campaign would typically involve the following steps:
Fragment Screening: A library of fragments, which could include the core indazole structure or simple substituted indazoles, would be screened against a therapeutic target (e.g., a protein kinase or an enzyme) using biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy.
Hit Identification and Validation: Fragments that show binding to the target are identified as "hits." The binding mode of the indazole scaffold within the target's active site would be determined, often through X-ray crystallography. This provides a detailed 3D picture of the interactions between the fragment and the protein.
Fragment Elaboration: With the binding mode understood, chemists can then "grow" the fragment by adding functional groups at specific positions. For this compound, the bromine, fluorine, and methyl groups provide vectors for chemical modification. For example, the bromine at the 4-position could be replaced with other groups via cross-coupling reactions to explore interactions with a nearby hydrophobic pocket in the target protein. researchgate.net
Fragment Linking or Merging: In some cases, two different fragments that bind to adjacent sites on the target can be linked together to create a larger, more potent molecule.
The indazole scaffold is particularly useful in FBDD because its nitrogen atoms can form crucial hydrogen bonds with the target protein, anchoring the molecule in the binding site. The fused benzene (B151609) ring allows for modifications that can tune the molecule's shape, solubility, and interactions with different parts of the binding pocket. Research has shown that indazole-based fragments can be successfully optimized into potent inhibitors for targets such as AXL kinase and histone deacetylases (HDACs).
Below is an interactive table outlining the typical progression in an FBDD project starting with an indazole fragment.
| Stage | Compound | Molecular Weight ( g/mol ) | Affinity (Kd) | Key Interactions |
| Initial Fragment | 1H-Indazole | 118.14 | Millimolar (mM) | Hydrogen bond from indazole NH |
| Elaborated Fragment | This compound | 229.05 | Micromolar (µM) | Hydrogen bond, halogen bond, hydrophobic interactions |
| Lead Compound | Further Optimized Derivative | >300 | Nanomolar (nM) | Multiple optimized H-bonds, hydrophobic and electrostatic interactions |
Preclinical Biological Activities and Mechanistic Insights of 4 Bromo 6 Fluoro 5 Methyl 1h Indazole and Its Analogues
Enzyme Inhibition Studies
The ability of a compound to selectively inhibit specific enzymes is a key determinant of its therapeutic potential. This section delves into the inhibitory effects of 4-Bromo-6-fluoro-5-methyl-1H-indazole and its analogues on various enzyme systems.
Modulation of Cytochrome P450 Enzymes
Currently, there is a lack of specific research data detailing the direct modulatory effects of this compound on cytochrome P450 (CYP) enzymes. However, the metabolism of halogenated aromatic compounds is known to be influenced by CYP enzymes. For instance, the dehalogenation of 4-halogenated anilines, a process catalyzed by cytochrome P450, is affected by the nature of the halogen substituent. Studies have shown that a fluorine atom at the C4 position of anilines is more readily eliminated than other halogens. nih.gov Furthermore, certain imidazole (B134444) derivatives have been shown to act as inducers or inhibitors of specific CYP isozymes. For example, clotrimazole (B1669251) can induce CYP3A, while ketoconazole (B1673606) is a potent inhibitor of the same enzyme. nih.gov Given that this compound contains both bromo and fluoro substituents, it is plausible that it may interact with CYP enzymes, but dedicated studies are required to confirm and characterize such interactions.
Inhibition of Kinases (e.g., PI3K, Akt, IDO1, VEGFR-2, Aurora Kinase, FGFR, PDK1, ERK1/2, LRRK2)
Indazole derivatives have emerged as a significant class of kinase inhibitors, targeting various components of signaling pathways implicated in cancer and other diseases. nih.gov
PI3K/Akt Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is common in many cancers. nih.gov Indazole-based compounds have been developed as inhibitors of this pathway. For instance, a series of 3-amino-1H-indazole derivatives have been synthesized and shown to exhibit antiproliferative activities by targeting the PI3K/Akt/mTOR pathway. nih.govresearchgate.net While specific data for this compound is not available, analogues have shown potent inhibition of Akt. For example, the indazole-based compound A-443654 is a highly potent pan-Akt inhibitor. nih.gov Further modifications of the indazole scaffold have led to the development of analog-sensitive Akt inhibitors, demonstrating the versatility of this chemical framework. nih.govnih.govucsf.edu
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. rsc.org Several indazole derivatives have been identified as potent VEGFR-2 inhibitors. nih.govresearchgate.net For example, certain indazole derivatives have demonstrated VEGFR-2 inhibitory activity with IC50 values in the nanomolar range. One such potent compound, an indazole derivative designated as compound 30 , inhibits VEGFR-2 with an IC50 of 1.24 nM. nih.gov The substitution pattern on the indazole ring, including the presence of fluorine, has been shown to be important for potent anti-VEGFR-2 activity. nih.gov
FGFR: Fibroblast Growth Factor Receptors (FGFRs) are another family of receptor tyrosine kinases involved in cell proliferation and differentiation, and their aberrant activation is linked to various cancers. rsc.orgrsc.org Indazole-containing compounds have been designed and synthesized as potent FGFR inhibitors. nih.govnih.govproquest.com For instance, a series of 1H-indazol-3-amine derivatives have shown significant inhibitory activity against FGFR1, with some compounds exhibiting IC50 values in the low nanomolar range. rsc.orgrsc.org
LRRK2: Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein, and mutations in the LRRK2 gene are associated with an increased risk of Parkinson's disease. bohrium.com Indazole-based compounds have been developed as potent and selective LRRK2 inhibitors. nih.govnih.govresearchgate.netthieme-connect.com MLi-2, a 3-(4-pyrimidinyl)indazole, is a notable example of a highly selective and brain-penetrant LRRK2 inhibitor. bohrium.comresearchgate.net
The following table summarizes the kinase inhibitory activities of some representative indazole analogues.
| Kinase Target | Indazole Analogue | IC50 (nM) |
| VEGFR-2 | Compound 30 | 1.24 |
| FGFR1 | Compound 7r | 2.9 |
| FGFR1 | Compound 9u | 3.3 |
| LRRK2 (G2019S) | MLi-2 | 0.76 |
Inhibition of DNA Gyrase
DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, and it serves as a validated target for antibacterial agents. nih.gov While fluoroquinolones are a well-known class of DNA gyrase inhibitors, the emergence of resistance has necessitated the search for new scaffolds. researchgate.net Indazole derivatives have been explored as a novel class of DNA gyrase B (GyrB) inhibitors. nih.gov By optimizing a pyrazolopyridone hit, researchers discovered indazole derivatives with potent enzymatic and antibacterial activity. nih.gov Although specific inhibitory data for this compound against DNA gyrase is not available, the presence of a fluoro-substituted indazole core suggests potential for such activity.
In Vitro Anti-proliferative and Anticancer Activity
The ability of this compound and its analogues to inhibit the growth of cancer cells has been evaluated in various in vitro models.
Cell Line Specific Activity and Selectivity
Indazole derivatives have demonstrated a broad spectrum of anti-proliferative activity against various human cancer cell lines. The potency and selectivity of these compounds are often dependent on the substitution patterns on the indazole ring.
For example, a series of indazole derivatives were evaluated for their antiproliferative activity against human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG2) cell lines. nih.gov The results indicated that the nature of the substituent at the C-5 position of the indazole ring significantly influenced the activity, with a 3,5-difluoro substituent showing greater potency against HepG2 cells compared to other substitutions. nih.gov Another study on curcumin-indazole analogs showed that these compounds were more active against colorectal carcinoma (WiDr) cells than against HeLa and MCF-7 cells. japsonline.com
The table below presents the in vitro anti-proliferative activity of selected indazole analogues against various cancer cell lines.
| Indazole Analogue | Cancer Cell Line | IC50 (µM) |
| Compound 13b | A549 (Lung) | 1.77 |
| MCF-7 (Breast) | 0.17 | |
| A375 (Melanoma) | 0.011 | |
| HT-29 (Colon) | 0.23 | |
| Compound 13f | A549 (Lung) | 0.77 |
| MCF-7 (Breast) | 0.23 | |
| A375 (Melanoma) | 0.010 | |
| HT-29 (Colon) | 0.19 | |
| Compound 6o | K562 (Leukemia) | 5.15 |
| Compound 3b | WiDr (Colorectal) | 27.20 |
Mechanisms of Action (e.g., PI3K Pathway Interference, Apoptosis Induction)
The anticancer activity of indazole derivatives is often mediated through the modulation of key cellular signaling pathways and the induction of programmed cell death, or apoptosis.
PI3K Pathway Interference: As mentioned in the enzyme inhibition section, the PI3K/Akt/mTOR pathway is a frequent target of indazole-based compounds. nih.govresearchgate.net By inhibiting kinases within this pathway, these compounds can effectively halt the downstream signaling that promotes cell proliferation and survival. The inhibition of Akt phosphorylation is a common mechanism observed for many bioactive indazole derivatives. nih.gov
Apoptosis Induction: A significant mechanism through which indazole analogues exert their anticancer effects is the induction of apoptosis. For instance, treatment of the 4T1 breast cancer cell line with the indazole derivative 2f led to a dose-dependent increase in apoptosis. rsc.org This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org Similarly, another study found that a 4,5,6,7-tetrabromo-1H-benzimidazole derivative induced apoptosis in leukemia and breast cancer cells, which was correlated with a reduction in mitochondrial membrane potential and activation of caspase-3. mdpi.com Compound 6o , a 1H-indazole-3-amine derivative, was also found to induce apoptosis, possibly by inhibiting Bcl2 family members and affecting the p53/MDM2 pathway. nih.gov
Antimicrobial Properties (Antibacterial, Antifungal)
The indazole scaffold is a recognized pharmacophore in the development of antimicrobial agents. While direct studies on this compound are not extensively documented, research on related bromo-substituted indazole derivatives highlights their potential antibacterial activity.
A notable study focused on a series of novel 4-bromo-1H-indazole derivatives as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov The findings from this research indicated that certain analogues exhibited significant activity against various bacterial strains. For instance, some of the synthesized compounds displayed potent inhibitory action against penicillin-resistant Staphylococcus aureus and Streptococcus pyogenes. nih.gov Specifically, one of the most active compounds in the series demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL against S. pyogenes. nih.gov
The general findings from studies on various indazole derivatives suggest that the antimicrobial spectrum often includes both Gram-positive and Gram-negative bacteria, as well as some fungal species. rsc.org The mechanism of action for these compounds is not always fully elucidated but can involve the inhibition of essential bacterial enzymes, as seen with the FtsZ inhibitors. nih.gov The antimicrobial potential of these compounds is often evaluated using standard in vitro assays that determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms.
Table 1: Antibacterial Activity of Selected 4-Bromo-1H-Indazole Analogues
| Compound Analogue | Bacterial Strain | Activity (MIC in µg/mL) |
| Analogue 1 | Streptococcus pyogenes | 4 |
| Analogue 2 | Penicillin-resistant S. aureus | Not specified |
Note: This table is based on data for analogues of this compound and does not represent the specific activity of the named compound.
Anti-inflammatory Effects
Indazole derivatives have been widely investigated for their anti-inflammatory properties. The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory pathways. While specific studies on this compound are lacking, the broader class of indazole compounds has demonstrated significant anti-inflammatory potential in various preclinical models.
The primary mechanism often implicated in the anti-inflammatory action of indazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. researchgate.net By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of pain, fever, and inflammation.
Furthermore, some indazole derivatives have been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). researchgate.net This modulation of cytokine signaling can lead to a broad-spectrum anti-inflammatory response. In vitro assays used to evaluate these effects typically involve measuring the inhibition of COX enzymes or the reduction of cytokine levels in stimulated immune cells.
Potential as Fluorescent Probes for Biological Imaging
The intrinsic photophysical properties of the indazole ring system have led to investigations into its potential use in the development of fluorescent probes for biological imaging. The fluorescence of indazole derivatives can be tuned by the introduction of various substituents, which can alter their absorption and emission spectra.
Research in this area has focused on synthesizing novel indazole-based fluorophores and characterizing their photophysical properties, such as quantum yield and Stokes shift. While there is no specific information available on the fluorescent properties of this compound, the general principles of fluorophore design suggest that the bromo, fluoro, and methyl substituents on the indazole core could influence its electronic properties and, consequently, its fluorescence.
The development of indazole-based fluorescent probes is an active area of research, with the aim of creating tools for visualizing specific biological targets and processes within living cells.
Target Identification and Validation Through In Vitro Assays
Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for its further development as a therapeutic agent. For indazole derivatives, a variety of in vitro assays are employed to identify and validate their biological targets.
Given the known activities of other indazole analogues, potential targets for this compound could include bacterial proteins, such as FtsZ, or inflammatory enzymes, like COX. nih.govresearchgate.net In the context of anti-cancer research, a significant area of focus for indazole derivatives, in vitro studies have shown that some analogues act as kinase inhibitors. rsc.org
Target identification often begins with broad screening assays to identify a compound's general biological activity. This is followed by more specific in vitro assays to pinpoint the exact molecular target. For example, enzyme inhibition assays are used to determine if a compound can block the activity of a specific enzyme. Cell-based assays can then be used to confirm that the compound's effect on cells is a result of its interaction with the identified target.
For a compound like this compound, a logical first step in target identification would be to screen it against a panel of kinases, given that many indazole derivatives have been found to be potent kinase inhibitors. rsc.org Further validation would involve detailed kinetic studies to understand the nature of the enzyme-inhibitor interaction.
Strategic Applications of 4 Bromo 6 Fluoro 5 Methyl 1h Indazole in Drug Discovery Research
Role as a Lead Compound for Pharmaceutical Development
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. The indazole scaffold itself is considered a "privileged structure" in medicinal chemistry, as its derivatives have been shown to interact with a wide range of biological targets, exhibiting activities such as antitumor, anti-inflammatory, and antibacterial effects. nih.gov
Substituted bromo-indazoles, in particular, have served as crucial starting points for the development of targeted therapies. For example, a series of novel 4-bromo-1H-indazole derivatives were designed and synthesized as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial bacterial cell division protein, making it a target for new antibiotics. nih.gov In these studies, the 4-bromo-indazole core was used as the foundational structure, which was then elaborated with various side chains to probe the structure-activity relationship and optimize antibacterial potency. nih.gov
The compound 4-Bromo-6-fluoro-5-methyl-1H-indazole fits this profile as a potential lead compound. Its decorated scaffold offers a distinct three-dimensional shape and electronic properties conferred by the fluoro and methyl groups, while the bromine atom at the 4-position provides a reactive handle for chemical modification. This allows medicinal chemists to use it as a starting point, systematically altering its structure to enhance potency, selectivity, and pharmacokinetic properties against a chosen biological target.
Utilization as a Versatile Synthetic Intermediate for Complex Molecules
Beyond its potential as a lead compound, this compound is a valuable and versatile intermediate in organic synthesis. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized to build more complex molecular architectures. The synthesis of the indazole core itself has been a subject of extensive research, with various methods developed to produce substituted indazoles. google.comgoogle.com
The strategic importance of this compound as a building block is highlighted by the commercial availability of its N-protected derivatives, such as 4-bromo-6-fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole and 4-bromo-6-fluoro-5-methyl-2-trityl-indazole. accelachem.comachemblock.com The use of protecting groups on the indazole nitrogen is a common strategy to prevent unwanted side reactions and direct subsequent chemical modifications to other parts of the molecule. Once the desired modifications are complete, the protecting group can be removed to yield the final product.
Key synthetic applications include:
Cross-Coupling Reactions: The bromine atom at the C4 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling the rapid generation of diverse chemical libraries for biological screening.
N-Functionalization: The hydrogen atom on the indazole nitrogen (N1) can be substituted through alkylation or arylation reactions. This position is often critical for modulating the compound's interaction with its biological target and for fine-tuning its physicochemical properties, such as solubility and metabolic stability.
Patents detailing the synthesis of closely related fluoro-bromo-indazoles outline multi-step sequences involving bromination of an aniline (B41778) precursor, followed by a ring-closure (diazotization) reaction and subsequent deprotection to form the indazole core, underscoring the planned chemical route to access these valuable intermediates. google.com
Scaffold Optimization and Derivatization for Novel Bioactive Agents
Scaffold optimization is a critical process in medicinal chemistry where a core molecular structure is systematically modified to improve its drug-like properties. The this compound scaffold is an excellent template for such optimization due to its defined chemical vectors for derivatization.
The process of optimization involves creating analogues of the parent scaffold and evaluating them to build a structure-activity relationship (SAR). For the indazole core, key positions for modification include:
C3-Position: The C3 position of the indazole ring can be functionalized to introduce substituents that can form key interactions with a target protein.
C4-Position: As mentioned, the bromine atom allows for extensive exploration of different substituents via cross-coupling chemistry. The size, electronics, and hydrogen-bonding capacity of the group introduced here can dramatically impact biological activity.
N1-Position: Alkylation or arylation at this position can influence the orientation of the molecule within a binding pocket and alter its metabolic profile.
Research on other substituted indazoles illustrates this principle effectively. For instance, studies on 3-substituted and 4,6-disubstituted 1H-indazoles have been conducted to develop inhibitors for the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.gov Similarly, the development of antibacterial 4-bromo-1H-indazole derivatives involved synthesizing a library of compounds with different substitutions to identify those with the highest potency against various bacterial strains. nih.gov The specific substitution pattern of this compound provides a unique starting point for such optimization campaigns, where the existing groups help to pre-organize the scaffold for a particular target class.
Contribution to Structure-Based Drug Design Initiatives
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target, often a protein or enzyme, to design new drug candidates. This rational approach relies on techniques like X-ray crystallography and computational molecular modeling (e.g., docking) to predict how a compound will bind to its target.
The indazole scaffold is well-suited for SBDD initiatives. Its rigid, planar structure provides a predictable anchor that can be positioned within a protein's binding site. The substituents on the ring then act as probes that can be modified to maximize favorable interactions and improve binding affinity.
While a specific co-crystal structure of this compound bound to a target may not be publicly available, numerous studies demonstrate the use of other indazole-containing compounds in SBDD:
Molecular Docking: Docking studies are routinely performed on indazole derivatives to predict their binding modes and to rationalize observed biological activities. nih.govnih.gov For example, indazole compounds have been docked into the active sites of targets like the CDK8-CYCC kinase complex to guide the synthesis of new anticancer agents. researchgate.net
Rational Design: In one study, a library of indazole-containing compounds was designed based on a docking model to target the protein-protein interface between PA and PB1 of the influenza polymerase, leading to the identification of potent antiviral candidates. nih.gov
The chemical structure of this compound—with its hydrogen bond donor (N-H), potential halogen bond donor (Br), and defined substitution vectors—makes it an ideal candidate for computational modeling. Researchers can use its structure as a starting point in virtual screening or de novo design efforts to develop potent and selective inhibitors for a variety of disease-relevant targets.
Data Tables
Table 1: Physicochemical Properties of this compound. This data is compiled from various chemical suppliers and databases.
| Property | Value |
| CAS Number | 2241720-66-9 |
| Molecular Formula | C₈H₆BrFN₂ |
| Molecular Weight | 229.05 g/mol |
| IUPAC Name | This compound |
| Appearance | Off-white to light yellow solid |
| Purity | Typically ≥95% |
Patent Landscape and Industrial Relevance of 4 Bromo 6 Fluoro 5 Methyl 1h Indazole
Analysis of Patent Filings Related to Synthesis and Intermediate Use
While a specific patent exclusively detailing the synthesis of 4-bromo-6-fluoro-5-methyl-1H-indazole remains elusive in a direct search of patent databases, the patent landscape for structurally analogous indazole derivatives provides significant insights into potential synthetic strategies and their commercial protection. Patents for similar compounds, such as 5-bromo-4-fluoro-1H-indazole and 4-bromo-5-methyl-1H-indazole, highlight common synthetic methodologies that are likely applicable to the target molecule.
For instance, Chinese patent CN110452177A describes a three-step synthesis for 5-bromo-4-fluoro-1H-indazole starting from 3-fluoro-2-methylaniline (B146951). google.com This process involves bromination, a ring-closure reaction, and a subsequent deprotection step. The patent emphasizes the mild reaction conditions and high product yield, suggesting a method that is amenable to large-scale production. google.com Similarly, Chinese patent CN112321510A outlines a preparation method for 4-bromo-5-methyl-1H-indazole. google.com
These patents suggest that the synthesis of this compound would likely follow a multi-step pathway, commencing with a substituted aniline (B41778) precursor. Key transformations would predictably include a bromination step to introduce the bromine atom at the desired position, followed by a cyclization reaction to form the indazole ring system. The specifics of the starting materials and the sequence of reactions would be crucial for achieving the correct isomer with the desired substitution pattern.
The focus of these related patents on scalability and efficiency underscores the industrial interest in this class of compounds, likely driven by their utility as intermediates in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs).
Industrial Scalability Considerations for Synthetic Methods
The synthetic routes outlined in patents for similar indazole derivatives offer a foundation for considering the industrial-scale production of this compound. The methods described, involving steps like bromination and cyclization, are generally well-established and scalable industrial processes. google.comgoogle.com
For large-scale manufacturing, factors such as the availability and cost of starting materials, the safety of the chemical transformations, and the efficiency of each step are paramount. The patent for 5-bromo-4-fluoro-1H-indazole, for example, highlights a short synthetic path and high yield as key advantages for industrialization. google.com
A general one-step process for producing substituted indazoles, as described in US patent US3988347A, could also be relevant to enhancing the industrial viability of producing this compound. Such a process could potentially reduce manufacturing time and costs.
The choice of reagents and solvents is another critical consideration for industrial scalability. For example, the use of hazardous or expensive reagents would be a significant drawback. The patent for 4-bromo-5-methyl-1H-indazole, for instance, notes that avoiding the use of strong acids like sulfuric and nitric acid for nitration is advantageous from an environmental and safety perspective, as it reduces the generation of acidic waste. google.com
Ultimately, the development of a robust and cost-effective manufacturing process for this compound would be crucial for its widespread use in the fine chemical and pharmaceutical industries.
Role in the Development of Fine Chemicals and Research Reagents
The commercial availability of this compound from various chemical suppliers confirms its role as a valuable research reagent and a building block in the synthesis of fine chemicals. chemicalbook.comachemblock.com Its polysubstituted aromatic structure, featuring bromine, fluorine, and methyl groups on the indazole core, makes it an attractive starting material for creating diverse molecular libraries for drug discovery and other applications.
The bromine atom, in particular, serves as a versatile functional handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents at the 4-position of the indazole ring, enabling the synthesis of a vast array of novel compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
